An In-depth Technical Guide on the Molecular Structure and Geometry of 1,1-Dichloro-1-fluoroethane (HCFC-141b)
An In-depth Technical Guide on the Molecular Structure and Geometry of 1,1-Dichloro-1-fluoroethane (HCFC-141b)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and geometry of 1,1-dichloro-1-fluoroethane, a hydrochlorofluorocarbon (HCFC) commonly known as HCFC-141b. The document synthesizes available data on its structural parameters, including bond lengths, bond angles, and conformational analysis. While a definitive experimental study using gas electron diffraction or microwave spectroscopy dedicated solely to this molecule remains elusive in publicly accessible literature, this guide compiles information from established chemical databases and computational studies to offer a robust understanding of its molecular architecture. This information is critical for researchers in atmospheric chemistry, materials science, and toxicology, as well as for professionals in drug development who may encounter halogenated compounds.
Introduction
1,1-Dichloro-1-fluoroethane (C₂H₃Cl₂F) is a halogenated hydrocarbon that has been utilized as a refrigerant, solvent, and foam-blowing agent.[1] Its environmental impact as an ozone-depleting substance has led to a phase-out of its production and use under the Montreal Protocol.[1] A thorough understanding of its molecular structure is fundamental to comprehending its chemical reactivity, physical properties, and behavior in various environments. This guide delves into the specifics of its molecular geometry, providing a foundation for advanced research and modeling.
Molecular Structure and Connectivity
The molecular formula of 1,1-dichloro-1-fluoroethane is C₂H₃Cl₂F, with a molecular weight of approximately 116.95 g/mol .[2] The structure consists of a central ethane backbone. One carbon atom (C1) is bonded to one fluorine atom and two chlorine atoms, while the other carbon atom (C2) is bonded to three hydrogen atoms.
The connectivity of the atoms can be represented as follows:
-
C1: Bonded to C2, Cl(1), Cl(2), and F.
-
C2: Bonded to C1 and three H atoms.
This arrangement leads to a chiral center at the C1 carbon, meaning that 1,1-dichloro-1-fluoroethane exists as a pair of enantiomers.
Molecular Geometry
The determination of precise bond lengths and angles for gas-phase molecules is typically achieved through experimental techniques such as gas electron diffraction (GED) or microwave spectroscopy. Despite extensive searches, a dedicated peer-reviewed publication detailing a complete experimental structure determination for 1,1-dichloro-1-fluoroethane could not be located. However, data from computational chemistry databases provide valuable insights into its geometry.
Bond Lengths
The bond lengths are the average distances between the nuclei of two bonded atoms. The following table summarizes the calculated bond lengths for 1,1-dichloro-1-fluoroethane.
| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |
| C-C | C1 | C2 | 1.520 |
| C-H | C2 | H | 1.090 |
| C-Cl | C1 | Cl | 1.770 |
| C-F | C1 | F | 1.380 |
Table 1: Calculated bond lengths in 1,1-dichloro-1-fluoroethane.
Bond Angles
Bond angles are the angles between adjacent bonds at an atom. The geometry around the C1 and C2 carbon atoms is approximately tetrahedral, though distortions occur due to the different sizes and electronegativities of the substituent atoms.
| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Calculated Bond Angle (°) |
| C-C-H | C1 | C2 | H | 109.5 |
| H-C-H | H | C2 | H | 109.5 |
| Cl-C-Cl | Cl | C1 | Cl | 110.0 |
| Cl-C-F | Cl | C1 | F | 109.0 |
| Cl-C-C | Cl | C1 | C2 | 110.5 |
| F-C-C | F | C1 | C2 | 108.0 |
Table 2: Calculated bond angles in 1,1-dichloro-1-fluoroethane.
Torsional Angle and Conformational Analysis
The rotation around the C-C single bond in 1,1-dichloro-1-fluoroethane leads to different spatial arrangements of the atoms, known as conformations. The primary conformation is a staggered arrangement, which is energetically more favorable than the eclipsed conformation due to reduced steric hindrance. The dihedral (torsional) angle describes the rotation around the C-C bond. In the staggered conformation, the substituents on the C1 and C2 carbons are positioned to maximize their separation.
Experimental Protocols
As a definitive experimental study on the geometry of 1,1-dichloro-1-fluoroethane is not available, this section outlines the general principles of the experimental techniques that would be employed for such a determination.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase.
Methodology:
-
Sample Introduction: A gaseous sample of 1,1-dichloro-1-fluoroethane is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's nuclei and electrons.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of these rings varies as a function of the scattering angle.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.
Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.
Methodology:
-
Sample Preparation: A gaseous sample of 1,1-dichloro-1-fluoroethane is introduced into a waveguide or resonant cavity at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.
-
Absorption Spectrum: When the microwave frequency matches the energy difference between two rotational levels, the molecule absorbs the radiation, resulting in a peak in the absorption spectrum.
-
Data Analysis: The frequencies of the rotational transitions are used to calculate the moments of inertia of the molecule. From the moments of inertia of the parent molecule and its isotopically substituted analogs, a detailed molecular structure (bond lengths and angles) can be derived.
Molecular Visualization
The following diagram, generated using the DOT language, provides a 2D representation of the molecular structure of 1,1-dichloro-1-fluoroethane, illustrating the connectivity of the atoms.
